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ML162-yne: A Technical Guide to a Chemical Probe for Ferroptosis Research

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological conditions, including cancer and neurodegenerative diseases. Small molecule probes are indispensable tools for dissecting the complex molecular mechanisms of ferroptosis and for the development of novel therapeutics. ML162 was initially identified as a potent inducer of ferroptosis, purportedly through the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides. However, recent evidence has compellingly shifted the primary target of ML162 to Thioredoxin Reductase 1 (TXNRD1), a central enzyme in the thioredoxin antioxidant system.[1][2][3] This revised understanding has significant implications for the interpretation of data from studies using ML162 and highlights the importance of precise chemical probes.

This technical guide focuses on **ML162-yne**, an alkyne-modified derivative of ML162, which serves as a chemical probe for identifying the cellular targets of ML162 through click chemistry-based proteomics.[4] We provide a comprehensive overview of ML162 and **ML162-yne**, including quantitative data on their biological activity, detailed experimental protocols for their use, and visualizations of the relevant signaling pathways. This guide aims to equip researchers with the necessary information to effectively utilize **ML162-yne** as a tool in their ferroptosis research and to navigate the evolving landscape of ferroptosis inducers.





ML162 and ML162-yne: From GPX4 Inhibitor to TXNRD1 Probe

Initially, ML162 was classified as a class II ferroptosis inducer that covalently inhibits GPX4.[5] However, a 2023 study demonstrated that ML162 does not directly inhibit recombinant GPX4 but is a potent inhibitor of TXNRD1.[2][3] This finding necessitates a re-evaluation of previous studies that assumed GPX4 as the sole target of ML162.

ML162-yne is an analog of ML162 that incorporates a terminal alkyne group. This modification allows for the covalent labeling of cellular targets. Following cell or lysate treatment, the alkyne tag can be "clicked" to a reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This enables the enrichment and identification of target proteins through techniques like pull-down assays followed by mass spectrometry.[4] Interestingly, studies using **ML162-yne** have shown that it can pull down GPX4 from cells, suggesting that while TXNRD1 is a primary target, the interaction with GPX4 in a cellular context is still a subject of investigation.[4]

Quantitative Data

The following tables summarize the available quantitative data for ML162.



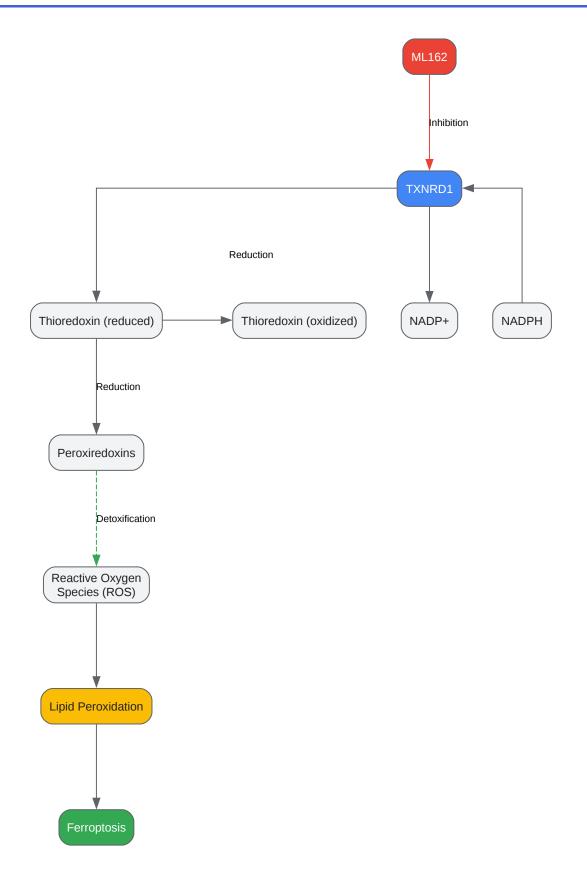
Compound	Target	Assay Type	Cell Line	IC50 / Effective Concentratio n	Reference
ML162	HRAS G12V- expressing BJ fibroblasts	Cell Viability	-	25 nM	[7]
ML162	Wild-type BJ fibroblasts	Cell Viability	-	578 nM	[7]
ML162	A549	Cell Viability	-	~0.5 μM	[2]
ML162	H1975	Cell Viability	-	Not specified, but more susceptible than A549	[2]
ML162	TXNRD1	Enzymatic Activity	-	Inhibition observed at concentration s ≥ 0.5 µM	[2]

Table 1: Cellular and Enzymatic Activity of ML162.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of ML162 and a general workflow for using **ML162-yne** as a chemical probe.

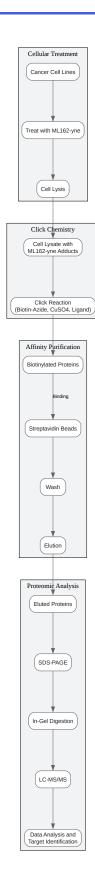




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Caption: Proposed signaling pathway of ML162-induced ferroptosis via TXNRD1 inhibition.





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Caption: Experimental workflow for target identification using **ML162-yne**.



Experimental Protocols

The following protocols provide a general framework for utilizing **ML162-yne** in ferroptosis research. Optimization may be required for specific cell lines and experimental conditions.

Synthesis of ML162-yne

A detailed, publicly available protocol for the synthesis of **ML162-yne** is not readily found in the literature. However, based on the structure of ML162 and general methods for synthesizing alkyne-tagged probes, a plausible synthetic route would involve the modification of the parent ML162 molecule. This would likely involve a reaction to couple a propargyl group (a common alkyne tag) to a suitable position on the ML162 scaffold, for example, by modifying one of the aromatic rings or the cyclohexyl moiety. The synthesis would require expertise in organic chemistry and appropriate analytical techniques (e.g., NMR, mass spectrometry) for characterization and purification.

Cell Culture and Treatment with ML162-yne

- Cell Seeding: Plate the cancer cell line of interest (e.g., A549, HT-1080) in appropriate cell
 culture plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C
 and 5% CO2.
- Preparation of ML162-yne Stock Solution: Dissolve ML162-yne in a suitable solvent, such
 as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
- Cell Treatment: Dilute the **ML162-yne** stock solution in fresh cell culture medium to the desired final concentration (e.g., 1-10 μM). Remove the old medium from the cells and replace it with the medium containing **ML162-yne**.
- Incubation: Incubate the cells with ML162-yne for a specific duration (e.g., 1-4 hours) to allow for cellular uptake and target engagement.
- Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.



 Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

- Reagent Preparation: Prepare fresh stock solutions of the click chemistry reagents:
 - Biotin-azide (e.g., 10 mM in DMSO)
 - Copper(II) sulfate (CuSO4) (e.g., 50 mM in water)
 - A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
 or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/t-butanol)
 - A reducing agent, such as sodium ascorbate (e.g., 100 mM in water, freshly prepared)
- Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 1 mg) with the click chemistry reagents. A typical reaction mixture might include:
 - Cell lysate
 - Biotin-azide (final concentration, e.g., 100 μΜ)
 - THPTA or TBTA (final concentration, e.g., 1 mM)
 - CuSO4 (final concentration, e.g., 1 mM)
 - Sodium ascorbate (final concentration, e.g., 1 mM)
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation to allow the click reaction to proceed.

Pull-Down Assay and Proteomic Analysis

 Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable buffer (e.g., PBS) and wash them several times to remove any preservatives.



- Binding of Biotinylated Proteins: Add the click chemistry reaction mixture to the washed streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
 beads extensively with a series of buffers of increasing stringency (e.g., PBS with low
 concentrations of detergent) to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution buffer containing a high concentration of biotin.
- SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue). Excise the entire lane or specific bands of interest from the gel. Perform in-gel digestion of the proteins using a protease such as trypsin.
- Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by ML162-yne.

Conclusion and Future Perspectives

ML162-yne is a valuable chemical probe for investigating the mechanism of action of ML162 and for identifying its cellular targets. The recent discovery of TXNRD1 as a primary target of ML162 has profound implications for the field of ferroptosis research. Future studies using ML162-yne will be crucial for further elucidating the complex interplay between ML162, TXNRD1, and the ferroptosis pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers to employ ML162-yne in their efforts to unravel the intricacies of ferroptosis and to develop novel therapeutic strategies targeting this unique form of cell death. The continued development and application of such chemical probes will undoubtedly accelerate our understanding of ferroptosis and its role in human health and disease.



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